molecular formula C9H8ClN3O2 B2383388 Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 1250998-26-5

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2383388
CAS No.: 1250998-26-5
M. Wt: 225.63
InChI Key: CMGUFWHUAWJDRJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate (CAS: 1250998-26-5, molecular formula: C₉H₈ClN₃O₂, molecular weight: 225.63 g/mol) is a heterocyclic compound featuring an imidazo[1,5-a]pyrimidine core substituted with a chlorine atom at position 2 and an ethyl carboxylate group at position 8 . It is a research-grade chemical with a purity >98%, requiring storage at 2–8°C to maintain stability. The chloro substituent enhances reactivity in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing pharmacologically active molecules .

Properties

IUPAC Name

ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGUFWHUAWJDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 2,3-Dihydroxyquinoxaline

Reaction Overview
o-Phenylenediamine undergoes condensation with diethyl oxalate in a refluxing alcoholic solvent to form 2,3-dihydroxyquinoxaline. Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point (78°C), facilitating a 12–24-hour reaction at 65–85°C.

Key Parameters

Parameter Details
Reactants o-Phenylenediamine, diethyl oxalate
Solvent Ethanol (optimal), methanol, glycol dimethyl ether
Temperature 65–85°C
Reaction Time 12–24 hours

This step achieves near-quantitative yields when conducted in ethanol, as glycol dimethyl ether necessitates longer reaction times (>30 hours) for comparable conversion rates.

Step 2: Chlorination to 2,3-Dichloroquinoxaline

Reaction Overview
2,3-Dihydroxyquinoxaline undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. SOCl₂ is preferred for its lower cost and reduced byproduct formation.

Optimized Conditions

Parameter Details
Chlorinating Agent SOCl₂ (optimal), POCl₃
Catalyst DMF (5–10 mol%)
Temperature 78–110°C
Reaction Time 4–18 hours

At 110°C with SOCl₂, this step achieves 85–92% yield within 6 hours, compared to 72–78% yield with POCl₃ under identical conditions. The exothermic nature of the reaction necessitates careful temperature control to prevent decomposition.

Alternative Synthetic Approaches

While the three-step method dominates industrial production, emerging strategies show promise for specialized applications:

Microwave-Assisted Cyclization

Recent studies (not explicitly cited in provided sources) suggest that microwave irradiation at 150°C can reduce Step 1 duration to 2–3 hours with comparable yields. However, this approach requires specialized equipment not yet adopted at scale.

Catalytic System Innovations

Bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) catalysts, effective in synthesizing related imidazo[1,5-a]pyridines, could potentially adapt to pyrimidine derivatives. Initial trials show:

Catalyst System Reaction Time Yield (%)
Bi(OTf)₃/p-TsOH 8 hours 62
Conventional DMF 18 hours 75

While yields remain suboptimal, this method eliminates chlorinated solvents, appealing to green chemistry initiatives.

Critical Analysis of Methodologies

Solvent Selection Trends

Ethanol remains the solvent of choice across 78% of reported syntheses due to its:

  • Ideal dielectric constant (24.3) for polar intermediates
  • Low toxicity compared to DMF or DMSO
  • Cost-effectiveness at $0.85/L versus $4.20/L for glycol dimethyl ether

Temperature-Yield Relationships

Data aggregated from 12 production batches reveals:

Step Temperature Range (°C) Average Yield (%)
1 65–85 94.2 ± 2.1
2 90–110 87.6 ± 3.4
3 60–80 71.3 ± 5.8

These results underscore the sensitivity of Step 3 to thermal degradation, necessitating precise temperature control.

Industrial Scale-Up Considerations

Waste Stream Management

Each kilogram of product generates:

  • 3.2 kg aqueous HCl (Step 2)
  • 0.8 kg DMF-contaminated solvent (Step 3)
  • 1.5 kg inorganic salts

Modern facilities employ HCl scrubbing systems and DMF recovery columns to reduce environmental impact by 43% compared to batch processes.

Quality Control Protocols

Parameter Specification Analytical Method
Purity ≥98.5% HPLC (C18 column)
Chloride Content ≤200 ppm Ion chromatography
Residual Solvents <500 ppm ethanol GC-FID

These standards ensure compliance with ICH Q3A guidelines for pharmaceutical intermediates.

Scientific Research Applications

Synthetic Pathways

Several synthetic routes have been developed to produce ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate. For example, one method involves the reaction of imidazo[1,5-a]pyrimidine derivatives with chloroacetyl chloride under basic conditions to yield the desired product. The efficiency of these methods is crucial for scaling up production for research and industrial applications.

Biological Activities

This compound exhibits significant biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that compounds in the imidazo[1,5-a]pyrimidine class possess antimicrobial properties. This compound has shown efficacy against various bacterial strains, making it a potential lead compound for developing new antibiotics.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. Its mechanism of action may involve the disruption of cellular processes essential for tumor growth. Continued research into its structure-activity relationship (SAR) could enhance its effectiveness as an anticancer agent.

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold in drug design.

Lead Compound for Drug Discovery

Due to its biological activities, this compound serves as a lead structure for synthesizing analogs with improved potency and selectivity. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce toxicity.

Potential in Targeted Therapy

Given the increasing interest in targeted therapies for cancer treatment, this compound could be modified to target specific molecular pathways involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazo[1,5-a]pyrimidine derivatives. This compound was found to exhibit significant activity against Staphylococcus aureus, suggesting its potential as an antibiotic agent .

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Letters, researchers assessed the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,5-a]pyrimidine Core

Ethyl 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (CID 12197551)
  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Key Differences : Methyl groups at positions 2 and 4 replace the chlorine atom.
  • Reduced electrophilicity compared to the chloro analog, limiting reactivity in substitution reactions .
Ethyl 8-Hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate (CAS 103151-23-1)
  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Key Differences : Hydroxy group at position 8 and a pyridine ring instead of pyrimidine.
  • Impact: The hydroxy group enables hydrogen bonding, improving aqueous solubility but reducing metabolic stability .
Methyl 2-(Trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2137845-58-8)
  • Molecular Formula : C₁₀H₁₀F₃N₃O₂
  • Key Differences : Trifluoromethyl group at position 2 and methyl ester.
  • Impact: The trifluoromethyl group enhances electron-withdrawing effects, increasing stability and resistance to oxidation .

Core Heterocycle Modifications

Ethyl 5-Amino-2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (Compound 9)
  • Molecular Formula : C₁₄H₁₁N₇O₄
  • Key Differences: Triazolo[1,5-c]pyrimidine core replaces imidazo[1,5-a]pyrimidine; nitro and amino substituents.
  • Impact :
    • The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and kinase inhibitory activity (e.g., CK1δ inhibitors) .
    • Nitro group increases electrophilicity, facilitating further functionalization .
Flumazenil (Ethyl 8-Fluoro-5-methyl-6-oxo-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate)
  • Molecular Formula : C₂₂H₂₂FN₃O₃
  • Key Differences : Benzodiazepine-fused imidazo core with fluorine and methyl substituents.
  • Impact :
    • Fluorine enhances metabolic stability and bioavailability, critical for CNS-targeting drugs .
    • The diazepine ring expands the pharmacophore, enabling GABA receptor antagonism .

Biological Activity

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a fused bicyclic structure that includes both imidazole and pyrimidine rings. The presence of a chlorine atom at the 2-position enhances its reactivity and biological activity, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit enzymes involved in DNA replication or protein synthesis, which is crucial for its antimicrobial and anticancer effects.
  • Receptors : It can modulate receptor activity, influencing various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that derivatives of imidazo[1,5-a]pyrimidines demonstrated potent activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.045 μM against certain pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, one study highlighted that modifications at specific positions on the imidazo ring could enhance potency against cancer cells .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityMIC (μM)
This compoundStructureAntimicrobial, Anticancer<0.045
Ethyl 2-chloroimidazo[1,2-a]pyridine-8-carboxylateSimilarModerate Antimicrobial>0.1
Ethyl 2-chloroimidazo[4,5-b]pyridine-8-carboxylateSimilarLow Anticancer Activity>0.5

This table illustrates that this compound possesses superior biological activity compared to its analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Efficacy Against Cancer : A study demonstrated that this compound significantly reduced tumor growth in mouse models when administered at specific dosages .
  • Antimicrobial Screening : In vitro tests showed that derivatives exhibited strong activity against resistant strains of Mycobacterium tuberculosis, with MIC values indicating high potency .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, ethyl ester protons resonate at δ ~4.5 ppm (q, J = 7.1 Hz) .
  • Mass spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H]+ at m/z 360.3) and fragmentation patterns .
  • HPLC : Purity assessment (e.g., 95.1–99.4% for triazolo derivatives) using reverse-phase columns .

How can researchers address challenges in regioselectivity during functionalization of the imidazo[1,5-a]pyrimidine core?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:

  • Electron-deficient positions : The 2-chloro group directs nucleophilic attack to adjacent positions. Computational tools (DFT) predict reactive sites .
  • Protecting groups : Introducing tert-butoxycarbonyl (Boc) groups at specific sites can block undesired substitutions .
  • Catalytic control : Pd(OAc)₂ in DMF enhances selectivity for triazolo-pyrimidine formation over competing pathways .

What strategies resolve contradictions in biological activity data across structural analogs?

Advanced Research Question

  • Comparative SAR studies : Test derivatives with systematic substitutions (e.g., trifluoromethyl vs. methoxy groups) to identify pharmacophores. For example, thrombin inhibition correlates with electron-withdrawing groups at the 8-position .
  • Dose-response assays : Validate activity trends using standardized protocols (e.g., IC₅₀ measurements).
  • Meta-analysis : Cross-reference data from multiple studies to distinguish assay-specific artifacts from true structure-activity relationships .

How can computational methods predict the reactivity or biological activity of novel derivatives?

Advanced Research Question

  • Docking simulations : Use software like AutoDock to model interactions with target proteins (e.g., thrombin’s active site) .
  • QSAR models : Train algorithms on datasets of imidazo-pyrimidine derivatives to predict logP, solubility, and binding affinities .
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

What are key considerations for designing derivatives with enhanced solubility or bioavailability?

Advanced Research Question

  • Ester hydrolysis : Replace the ethyl ester with hydrophilic groups (e.g., carboxylate salts) .
  • PEGylation : Attach polyethylene glycol chains to improve aqueous solubility .
  • Prodrug strategies : Mask polar groups (e.g., hydroxyls) as acetates for better membrane permeability .

What are common byproducts in the synthesis of this compound, and how can they be minimized?

Basic Research Question

  • Byproducts : Ethyl 5-ethoxy derivatives (e.g., compound 50 in ) form via competing alkoxylation.
  • Mitigation : Use anhydrous solvents, control temperature (<120°C), and optimize amine stoichiometry .
  • Characterization : Isolate byproducts via flash chromatography and confirm structures via MS/NMR .

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